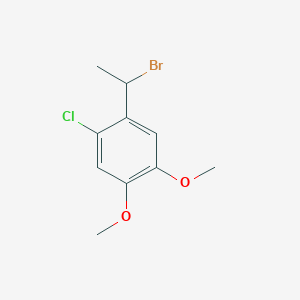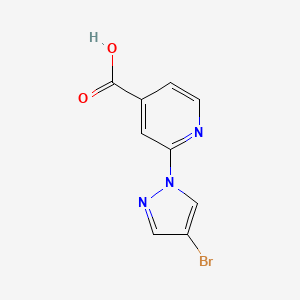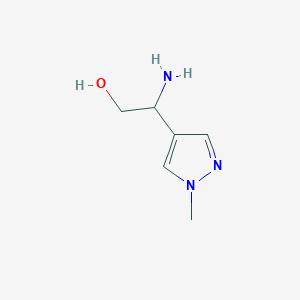
3-Bromo-2-(2-fluorophenoxy)pyridine
Descripción general
Descripción
“3-Bromo-2-(2-fluorophenoxy)pyridine” is a chemical compound with the molecular formula C11H7BrFNO . It is used in various chemical reactions and has a molecular weight of 268.08 .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-(2-fluorophenoxy)pyridine” has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-(2-fluorophenoxy)pyridine” include a molecular weight of 268.08 . More specific properties like melting point, boiling point, and density are not provided in the available resources .Aplicaciones Científicas De Investigación
1. Agrochemical and Pharmaceutical Industries
- Application : “3-Bromo-2-(2-fluorophenoxy)pyridine” is a key structural motif in active agrochemical and pharmaceutical ingredients. Its derivatives are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
- Methods of Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Molecular Structure Analysis
- Application : The molecular structures of “3-Bromo-2-(2-fluorophenoxy)pyridine” have been optimized using both DFT and HF methods .
- Methods of Application : Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory. The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and to calculate the UV–visible spectrum of the compound in gas phase and for different solvents .
- Results : The thermodynamic functions have been reported with the help of spectroscopic data using statistical methods revealing the correlations between these functions and temperature .
3. Synthesis of Heterocyclic Compounds
- Application : “3-Bromo-2-(2-fluorophenoxy)pyridine” can be used as a key starting material for the synthesis of various heterocyclic compounds incorporating coumarin .
- Methods of Application : The compound is reacted with different reagents to synthesize pyran, pyridine, thiophene, thiazole and pyrazole derivatives .
- Results : The synthesized compounds were screened for their in vitro anticancer activity against six human cancer cell lines. Among these derivatives, compound 6d showed significant cytotoxic activity .
4. Synthesis of Fluorinated Pyridines
- Application : “3-Bromo-2-(2-fluorophenoxy)pyridine” can be used in the synthesis of fluorinated pyridines .
- Methods of Application : The compound is used in the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C to form a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
- Results : The resulting fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-2-(2-fluorophenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-8-4-3-7-14-11(8)15-10-6-2-1-5-9(10)13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJJKBPLWKEOHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(2-fluorophenoxy)pyridine | |
CAS RN |
1215809-12-3 | |
| Record name | 3-bromo-2-(2-fluorophenoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol](/img/structure/B1526463.png)





![2-amino-N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B1526474.png)




